Dimethyl 4,4'-disulfanediyl(2S,2'S)-bis(2-((tert-butoxycarbonyl)amino)butanoate)
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Description
Dimethyl 4,4'-disulfanediyl(2S,2'S)-bis(2-((tert-butoxycarbonyl)amino)butanoate), also known as Boc-Lan-Cys(SS-SS)-Lan-Cys(BOC), is a disulfide-containing compound that has been widely used in scientific research. This compound has a unique chemical structure that makes it useful in various fields, including biochemistry, pharmacology, and biotechnology.
Scientific Research Applications
Geometric and Structural Analysis
Research by Wojewska et al. (2013) focuses on the geometric changes around the nitrogen atom induced by urethane-type bis(tert-butoxycarbonyl) substituents in derivatives of aspartic acid dimethyl ester. This study highlights the elongation of bonds involving the nitrogen atom and conformational changes due to steric interactions, providing insights into the structural dynamics of similar compounds in biochemical contexts (Dominika Wojewska, A. Kluczyk, & K. Ślepokura, 2013).
Novel Synthesis Approaches
A study by Diab et al. (2021) reports on the synthesis of novel bis(sulfanediyl)bis(tetrahydropyrimido[4,5-b]quinoline-4,6-diones), linked to various moieties, utilizing a precursor similar in structure to the compound . This work showcases the compound's utility in facilitating multi-component reactions for creating complex molecular architectures, relevant in the development of new pharmaceuticals and materials (Hadeer M. Diab, Mostafa E. Salem, A. Elwahy, & Ismail A. Abdelhamid, 2021).
Reaction Mechanisms and Synthesis
The research by Musiejuk et al. (2015) explores the development of a method for synthesizing functionalized unsymmetrical disulfanes, including those with additional functionalities like hydroxy, carboxy, or amino groups. This methodological advancement allows for the preparation of compounds with potential applications in chemical synthesis and materials science, showcasing the versatility of sulfur-containing compounds in organic synthesis (M. Musiejuk, T. Klucznik, J. Rachon, & D. Witt, 2015).
Photolytic Studies and Product Formation
Research by Schwalm et al. (1991) investigates the photolysis of tris(4-tert-butoxycarbonyloxyphenyl) sulphonium salts, leading to the formation of products including bis(4-tert-butoxycarbonyloxyphenyl) sulphide. This study provides insights into the photolytic pathways and potential applications of similar compounds in the development of photoresponsive materials (R. Schwalm, R. Bug, G. Dai, P. Fritz, M. Reinhardt, S. Schneider, & W. Schnabel, 1991).
properties
IUPAC Name |
methyl (2S)-4-[[(3S)-4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N2O8S2/c1-19(2,3)29-17(25)21-13(15(23)27-7)9-11-31-32-12-10-14(16(24)28-8)22-18(26)30-20(4,5)6/h13-14H,9-12H2,1-8H3,(H,21,25)(H,22,26)/t13-,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVFCNHFBRIZNT-KBPBESRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSSCCC(C(=O)OC)NC(=O)OC(C)(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCSSCC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N2O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4,4'-disulfanediyl(2S,2'S)-bis(2-((tert-butoxycarbonyl)amino)butanoate) |
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